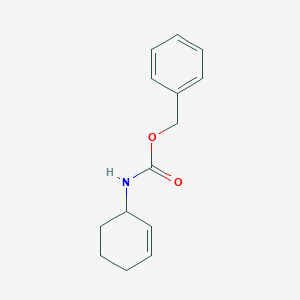
Benzyl 2-cyclohexen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-cyclohexen-1-ylcarbamate is an organic compound with the molecular formula C14H17NO2 It is characterized by a benzyl group attached to a 2-cyclohexen-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-cyclohexen-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-cyclohexen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of benzyl 2-cyclohexen-1-one.
Reduction: Formation of benzyl 2-cyclohexen-1-ylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-cyclohexen-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the carbamate group can be enzymatically cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl 2-cyclohexen-1-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where enzymatic hydrolysis releases the active drug. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that facilitate the release or activation of the drug.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the cyclohexenyl group, making it less sterically hindered.
Cyclohexenyl carbamate: Lacks the benzyl group, affecting its reactivity and solubility.
Phenyl 2-cyclohexen-1-ylcarbamate: Similar structure but with a phenyl group instead of a benzyl group, which can influence its electronic properties.
Uniqueness: Benzyl 2-cyclohexen-1-ylcarbamate is unique due to the combination of the benzyl and cyclohexenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Benzyl 2-cyclohexen-1-ylcarbamate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C₁₃H₁₅NO₂
- Molecular Weight : 219.27 g/mol
- Structure : The compound features a carbamate functional group attached to a benzyl and cyclohexene moiety, which contributes to its unique biological properties.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : Research indicates that compounds similar to this compound possess significant antimicrobial properties, demonstrating efficacy against various bacterial strains.
- Enzyme Interaction : The compound may interact with specific enzymes, influencing biochemical pathways that are crucial for cellular metabolism and signaling.
- Cellular Effects : It has been observed to modulate gene expression and cellular responses through interactions with proteins involved in signaling pathways, potentially leading to changes in cell proliferation and differentiation.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Antimicrobial Properties
A study focusing on the antimicrobial effects of related compounds found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing effective dosages for clinical applications.
Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity, with IC50 values suggesting effective concentrations that could be explored for therapeutic use .
Antitumor Activity
Research into the antitumor profile of compounds within the same class as this compound highlighted significant activity against several types of cancer cells, including those associated with prostate and pancreatic cancers. These findings warrant further investigation into its potential as an anticancer agent .
Properties
CAS No. |
91230-17-0 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl N-cyclohex-2-en-1-ylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-5,7-9,13H,2,6,10-11H2,(H,15,16) |
InChI Key |
BFBDOBJZUPOVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















